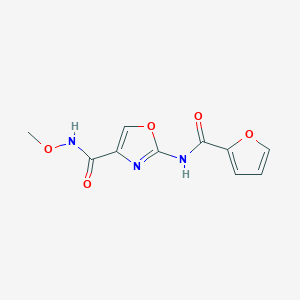

2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide

Description

2-(Furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide (CAS: 1286699-25-9) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a furan-2-amido group at position 2 and an N-methoxy carboxamide moiety at position 4 (Figure 1). Its molecular formula is C₉H₇N₃O₅, with a molecular weight of 261.17 g/mol . Limited pharmacological data are available for this compound, but its structural motifs align with bioactive molecules targeting enzymes or receptors in inflammation, oncology, or infectious diseases.

Properties

IUPAC Name |

2-(furan-2-carbonylamino)-N-methoxy-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O5/c1-16-13-8(14)6-5-18-10(11-6)12-9(15)7-3-2-4-17-7/h2-5H,1H3,(H,13,14)(H,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMLMXAVVQIVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=COC(=N1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the furan ring and the amide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

3.1. Oxazole Derivatives

Oxazole derivatives can undergo various chemical reactions due to their functional groups:

-

Nucleophilic Substitution : Oxazoles can react with nucleophiles, especially when activated by electron-withdrawing groups.

-

Electrophilic Aromatic Substitution : While less common due to the electron-withdrawing nature of the oxazole ring, it can occur under specific conditions.

-

Cyclization Reactions : Oxazoles can participate in cyclization reactions to form more complex heterocyclic systems.

3.2. Furan Derivatives

Furan derivatives are known for their reactivity, particularly with singlet oxygen ():

-

Singlet Oxygen Reactions : Furans are highly reactive towards singlet oxygen, leading to various oxidation products .

-

Electrophilic Addition : Furans can undergo electrophilic addition reactions due to their electron-rich nature.

Potential Chemical Reactions of 2-(Furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide

Given the structural features of 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide , potential chemical reactions include:

-

Singlet Oxygen Reactions : The furan ring may react with singlet oxygen, potentially leading to oxidation products.

-

Nucleophilic Substitution : The oxazole ring could undergo nucleophilic substitution reactions, especially if activated by electron-withdrawing groups.

-

Hydrolysis : The amide and carboxamide groups may be susceptible to hydrolysis under acidic or basic conditions.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are crucial for confirming the structure of 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide and monitoring its reactions. NMR can provide detailed information about the molecular structure, while IR can help identify functional groups.

Data Tables

While specific data tables for 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide are not available, general data for similar compounds can be summarized as follows:

| Compound Type | Reaction Type | Conditions | Products |

|---|---|---|---|

| Oxazole Derivatives | Nucleophilic Substitution | Nucleophile, solvent | Substituted oxazoles |

| Furan Derivatives | Singlet Oxygen Reaction | Singlet oxygen, solvent | Oxidation products |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a furan moiety linked to an oxazole ring, which is known for its diverse biological activities. The synthesis of 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide typically involves several steps:

- Formation of the Oxazole Ring : This may involve cyclization reactions using appropriate precursors.

- Amidation : The introduction of the furan amide group can be achieved through reaction with furan-containing carboxylic acids or derivatives.

- Methoxylation : The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.

The detailed synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions and catalysts used in the process .

Antimicrobial Properties

Research indicates that 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide exhibits significant antimicrobial activity against various bacterial strains. Its mechanism often involves inhibition of key enzymes or disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties in preclinical studies. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways . This suggests its applicability in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various oxazole derivatives, including 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide. The results demonstrated a significant reduction in bacterial viability at low concentrations, supporting its potential use as a therapeutic agent against resistant bacterial strains .

Evaluation of Anti-inflammatory Activity

In another study focusing on inflammatory models, the compound was administered to mice with induced inflammation. Results indicated a marked decrease in edema and inflammatory markers compared to control groups, suggesting its effectiveness as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3-oxazole-4-carboxamide scaffold is versatile, with substituents dictating physicochemical properties and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Impact on Solubility :

- The target compound’s N-methoxy group likely improves solubility compared to purely hydrophobic substituents (e.g., biphenyl in Compound 34 ). However, BF23794’s sulfonamide group (logP ~1.5 estimated) may confer greater hydrophilicity than the methoxy group (logP ~0.5–1.0) .

- Vamifeport’s fluoropyridyl group balances lipophilicity and membrane permeability, critical for oral bioavailability .

Biological Activity Correlations: Vamifeport demonstrates therapeutic efficacy as a ferroportin inhibitor, leveraging its benzimidazole and fluoropyridyl groups for target binding . The target compound’s furan moiety could engage in π-π stacking but lacks evidence of similar activity.

Metabolic Stability :

- The trifluoromethyl group in the compound from enhances metabolic resistance compared to the target compound’s furan, which may undergo oxidative degradation.

Synthetic Accessibility: The target compound’s synthesis likely involves amidation of 2-amino-1,3-oxazole-4-carboxylic acid with furan-2-carbonyl chloride, followed by N-methoxy substitution. In contrast, BF23794 requires sulfonamide coupling, which may involve additional steps .

Biological Activity

The compound 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

The structural framework of 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide features a methoxy group attached to an oxazole ring, which is known to enhance binding affinity to biological targets. The mechanism of action primarily involves the compound's interaction with specific enzymes and receptors, potentially leading to inhibition of their activity. This interaction is crucial for its bioactivity against various pathogens and cancer cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microbial strains:

| Microbial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

These results indicate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Activity

The anticancer potential of 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide has been investigated through various in vitro studies on human cancer cell lines. The following table presents the cytotoxic effects observed in different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 6.42 |

| A549 (Lung) | 8.46 |

| HT-29 (Colon) | Moderate |

The compound showed significant cytotoxic effects, particularly against breast and lung cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, compounds similar to 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide have demonstrated anti-inflammatory effects in various models. The anti-inflammatory mechanisms are believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

A notable study highlighted the efficacy of oxazole derivatives in treating hematological disorders, where compounds similar to 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide were shown to significantly reduce tumor growth in animal models . Another study focused on the structure–activity relationship (SAR) of oxazole derivatives, indicating that modifications could enhance their biological activity against specific targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, often starting with condensation of furan-2-carboxylic acid derivatives with oxazole precursors. For example, similar oxazole derivatives (e.g., benzothiazole-carboxamides) are synthesized via reflux in solvents like THF or ethanol at 170–210°C, achieving yields of 60–90% . Key optimizations include:

- Solvent selection : Polar aprotic solvents (THF) enhance reaction rates.

- Temperature control : Reflux conditions (~190°C) improve cyclization efficiency.

- Purification : Recrystallization (ethanol/water) or flash chromatography (ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR (1H/13C) : Assigns proton environments and carbon frameworks, critical for verifying substituent positions .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions. SHELX programs (e.g., SHELXL) refine structures with R-factors <0.05, as demonstrated for oxazole derivatives in .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be systematically addressed?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols to minimize variability .

- Structural validation : Confirm batch-to-batch structural integrity via X-ray crystallography (e.g., SHELXL refinement ) to rule out conformational artifacts.

- Comparative studies : Benchmark against structurally similar compounds (e.g., thiazole derivatives in ) to identify activity trends .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Functional group substitution : Modify the furan amide or oxazole carboxamide moieties (e.g., halogenation, methoxy replacement) and test pharmacological effects. achieved SAR insights by synthesizing analogs with varying aryl substituents .

- Computational modeling : Pair molecular docking (e.g., using PubChem data ) with in vitro assays to predict and validate binding affinities.

Q. What challenges arise in crystallographic analysis, and how can they be mitigated?

- Methodological Answer :

- Crystal quality : Poor diffraction may result from solvent impurities. Slow evaporation (e.g., DMF/water mixtures) improves crystal growth .

- Data refinement : Use SHELXL for high-resolution data. resolved a structure with R-factor 0.049 by optimizing data collection parameters (e.g., low-temperature settings) .

Data-Driven Insights

Q. How do reaction conditions impact synthetic yields of oxazole-carboxamide derivatives?

- Key Findings :

| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | THF | 190–192 | 90 | |

| Condensation | Ethanol | 203–205 | 60 | |

| Purification | Ethyl acetate/hexane | N/A | 45–93 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.